Cas no 2248272-85-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate)

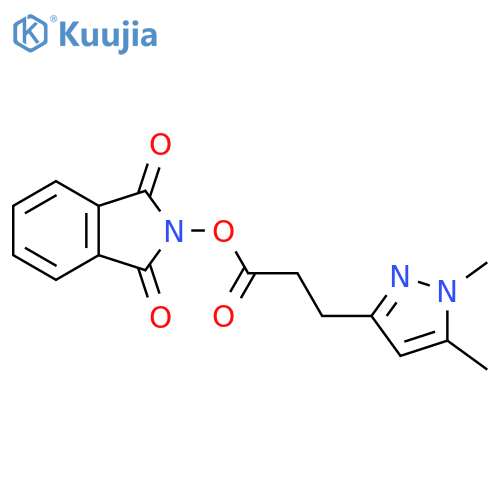

2248272-85-5 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 2248272-85-5

- EN300-6515752

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate

-

- インチ: 1S/C16H15N3O4/c1-10-9-11(17-18(10)2)7-8-14(20)23-19-15(21)12-5-3-4-6-13(12)16(19)22/h3-6,9H,7-8H2,1-2H3

- InChIKey: RPXFZWRQOVYGKL-UHFFFAOYSA-N

- ほほえんだ: O(C(CCC1C=C(C)N(C)N=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 313.10625597g/mol

- どういたいしつりょう: 313.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515752-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 0.25g |

$1038.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 10g |

$4852.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 0.05g |

$948.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 0.5g |

$1084.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 2.5g |

$2211.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 0.1g |

$993.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 1g |

$1129.0 | 2023-05-31 | ||

| Enamine | EN300-6515752-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |

2248272-85-5 | 5g |

$3273.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2248272-85-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量